3-Cyclobutylideneazetidine hydrochloride
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Overview
Description
3-Cyclobutylideneazetidine hydrochloride is a white, crystalline powder with the molecular formula C7H12ClN and a molecular weight of 145.6 g/mol. This compound has gained considerable interest due to its diverse biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of azetidines, including 3-Cyclobutylideneazetidine hydrochloride, involves various methods. One common approach is the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method involves the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation . Additionally, the intramolecular amination of organoboronates provides azetidines via a 1,2-metalate shift of an aminoboron “ate” complex .
Industrial Production Methods: Industrial production methods for azetidines often involve large-scale synthesis using efficient and scalable processes. These methods may include the use of microwave irradiation, catalytic processes, and optimized reaction conditions to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions: 3-Cyclobutylideneazetidine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The reactivity of azetidines is driven by the considerable ring strain of the four-membered heterocycle .
Common Reagents and Conditions: Common reagents used in the reactions of azetidines include oxidizing agents, reducing agents, and nucleophiles. For example, the aza Paternò–Büchi reaction, a [2+2]-cycloaddition reaction between imines and alkenes, produces azetidines under visible light-mediated conditions .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For instance, the aza Paternò–Büchi reaction yields functionalized azetidines .
Scientific Research Applications
3-Cyclobutylideneazetidine hydrochloride has various scientific research applications, including its use in organic synthesis, medicinal chemistry, and polymerization . Azetidines are valuable building blocks for the synthesis of bioactive compounds, such as bronchodilating and anti-inflammatory drugs . They also play a role in drug discovery, polymerization, and the development of chiral templates .
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 3-Cyclobutylideneazetidine hydrochloride include other azetidines and aziridines. These compounds share the characteristic four-membered ring structure and exhibit similar reactivity due to ring strain .
Uniqueness: this compound is unique due to its specific cyclobutylidene substitution, which imparts distinct chemical and biological properties. This substitution differentiates it from other azetidines and aziridines, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C7H12ClN |
---|---|
Molecular Weight |
145.63 g/mol |
IUPAC Name |
3-cyclobutylideneazetidine;hydrochloride |
InChI |
InChI=1S/C7H11N.ClH/c1-2-6(3-1)7-4-8-5-7;/h8H,1-5H2;1H |
InChI Key |
QJDOYDVNSHMYDC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=C2CNC2)C1.Cl |
Origin of Product |
United States |
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